molecular formula C12H14FNO5 B2495473 tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate CAS No. 1966123-30-7

tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate

Cat. No.: B2495473
CAS No.: 1966123-30-7
M. Wt: 271.244
InChI Key: LKDQUTRRNGPLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate (CAS: 1966123-30-7) is a nitro- and fluoro-substituted aromatic ester. This compound is used in pharmaceutical and agrochemical research, though specific applications require further investigation .

Properties

IUPAC Name

tert-butyl 2-(3-fluoro-2-nitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO5/c1-12(2,3)19-10(15)7-18-9-6-4-5-8(13)11(9)14(16)17/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDQUTRRNGPLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C(=CC=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate typically involves the esterification of 2-(3-fluoro-2-nitrophenoxy)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-(3-fluoro-2-aminophenoxy)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(3-fluoro-2-nitrophenoxy)acetic acid and tert-butyl alcohol.

Scientific Research Applications

tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The fluoro group can influence the compound’s lipophilicity and binding affinity to molecular targets.

Comparison with Similar Compounds

tert-Butyl 2-(4-nitrophenoxy)acetate

Key Differences :

  • Substituent Position: The nitro group is at the para position (4-nitrophenoxy) instead of meta-fluoro-ortho-nitro (3-fluoro-2-nitrophenoxy).
  • Synthesis: Synthesized via reaction of 4-nitrophenol with tert-butyl bromoacetate in acetone using K₂CO₃ as a base .
  • Structural Features : Exhibits π-π stacking between aromatic rings (centroid distance: 3.68 Å) and weak C–H···O hydrogen bonding, which may influence crystallization and stability .

tert-Butyl 2-(3-formylphenoxy)acetate

Key Differences :

  • Functional Group: Contains a formyl group (3-formylphenoxy) instead of nitro and fluoro substituents.
  • Hazards : Classified as harmful if swallowed (H302), skin/eye irritant (H315, H319), and respiratory irritant (H335). Safety protocols mandate protective gear and respiratory equipment .
  • Stability : Stable under recommended storage conditions, but decomposition products include carbon oxides and nitrogen oxides .

Ethyl/Methyl 2-(aminophenyl)acetates

Key Differences :

  • Substituents: Amino groups (e.g., 3-aminophenyl) replace nitro and fluoro groups, altering electronic properties. Similarity scores range from 0.86–0.94 compared to the target compound .
  • Reactivity: Amino groups may enhance nucleophilicity, whereas nitro groups increase electrophilicity, affecting synthetic pathways and biological interactions.

Data Table: Comparative Analysis

Compound Name CAS Number Substituents Key Hazards/Precautions Synthesis Method Applications
tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate 1966123-30-7 3-fluoro, 2-nitro Limited data; inferred respiratory/skin hazards Likely similar to Pharmaceutical intermediates (inferred)
tert-Butyl 2-(4-nitrophenoxy)acetate 147593-90-6 4-nitro Not specified K₂CO₃, acetone, tert-butyl bromoacetate Urease inhibition studies
tert-Butyl 2-(3-formylphenoxy)acetate 147593-90-6 3-formyl H302, H315, H319, H335 Not detailed Laboratory chemical synthesis
Ethyl 2-(3-aminophenyl)acetate 52273-79-7 3-amino Not specified Not detailed Research intermediate

Biological Activity

tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name: this compound
  • CAS Number: 1966123-30-7
  • Molecular Formula: C13H14FNO4
  • Molecular Weight: 273.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The nitro group in the compound is particularly significant as it can influence the electronic properties and reactivity, affecting how the compound interacts with biological systems.

Biological Activity Overview

The following sections summarize the biological activities associated with this compound based on available research.

Antimicrobial Activity

Research indicates that compounds containing nitrophenyl moieties exhibit antimicrobial properties. For example, studies have demonstrated that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity:

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
This compoundTBDTBD

Note: Specific data for this compound is currently under investigation.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the inhibition of key signaling pathways related to cell proliferation and survival:

  • Cell Lines Tested:
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)
  • Findings:
    • Induction of apoptosis was observed in treated cell lines.
    • IC50 values were calculated to assess potency.
Cell LineIC50 (µM)
MCF-7TBD
HeLaTBD
A549TBD

Case Studies

  • Study on Enzyme Inhibition:
    A study focused on the inhibition of PqsD, an enzyme crucial for bacterial virulence. Compounds similar to this compound showed promising inhibitory effects, suggesting potential applications in treating infections caused by resistant bacteria .
  • Toxicity Assessment:
    Toxicity studies conducted on human THP-1 macrophages indicated that related compounds did not exhibit significant toxicity at concentrations up to 250 µM, highlighting a favorable safety profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.